Cas no 1271-56-3 (Methoxycarbonylferrocene)

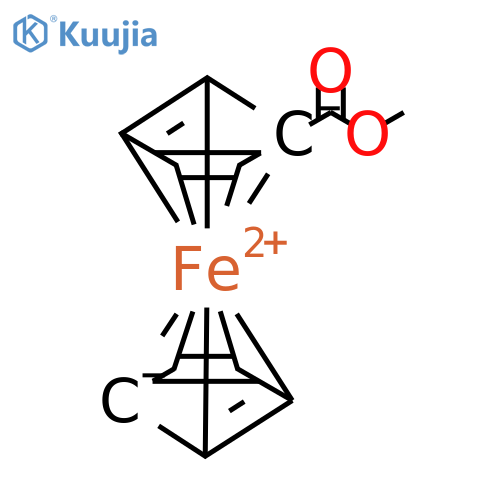

Methoxycarbonylferrocene structure

商品名:Methoxycarbonylferrocene

Methoxycarbonylferrocene 化学的及び物理的性質

名前と識別子

-

- Methoxycarbonylferrocene

- SY316729

- (Methoxycarbonyl)ferrocene

- DTXSID601032466

- 1271-56-3

-

- MDL: MFCD00019323

- インチ: 1S/C7H3O2.C5.Fe/c1-9-7(8)6-4-2-3-5-6;1-2-4-5-3-1;/h1H3;;/q2*-1;+2

- InChIKey: GXFBXIMLGMFPEO-UHFFFAOYSA-N

- ほほえんだ: C([C-]12C3=C4C5=C1[Fe+2]16782345C2=C1C6=C7[C-]82)(=O)OC

計算された属性

- せいみつぶんしりょう: 254.096915g/mol

- どういたいしつりょう: 254.096915g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 115

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- ゆうかいてん: 50-56 °C

Methoxycarbonylferrocene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X14105-250mg |

Methoxycarbonylferrocene |

1271-56-3 | 98% | 250mg |

¥53.0 | 2024-07-18 | |

| Ambeed | A570391-250mg |

Methoxycarbonylferrocene |

1271-56-3 | 98% | 250mg |

$9.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1261344-5g |

Methoxycarbonylferrocene |

1271-56-3 | 98% | 5g |

$100 | 2025-02-27 | |

| ChemScence | CS-0166819-25g |

(Methoxycarbonyl)-Ferrocene |

1271-56-3 | 25g |

$252.0 | 2022-04-28 | ||

| ChemScence | CS-0166819-5g |

(Methoxycarbonyl)-Ferrocene |

1271-56-3 | 5g |

$63.0 | 2022-04-28 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU519-250mg |

Methoxycarbonylferrocene |

1271-56-3 | 98% | 250mg |

130CNY | 2021-05-07 | |

| Ambeed | A570391-1g |

Methoxycarbonylferrocene |

1271-56-3 | 98% | 1g |

$18.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R065459-5g |

Methoxycarbonylferrocene |

1271-56-3 | 98% | 5g |

¥524 | 2023-09-10 | |

| Aaron | AR01KLKV-5g |

Methoxycarbonylferrocene |

1271-56-3 | 98% | 5g |

$44.00 | 2025-02-11 | |

| 1PlusChem | 1P01KLCJ-250mg |

Methoxycarbonylferrocene |

1271-56-3 | 98% | 250mg |

$8.00 | 2023-12-25 |

Methoxycarbonylferrocene 関連文献

-

1. Oxidation of 1,1′-bis(methoxycarbonyl)ferrocene by hexakis(N,N-dimethylformamide)iron(III) perchlorate in acetonitrileRudolf Jedlicka,Karl Kirchner,Roland Schmid J. Chem. Soc. Dalton Trans. 1993 417

1271-56-3 (Methoxycarbonylferrocene) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 157047-98-8(Benzomalvin C)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1271-56-3)Methoxycarbonylferrocene

清らかである:99%

はかる:25g

価格 ($):190.0